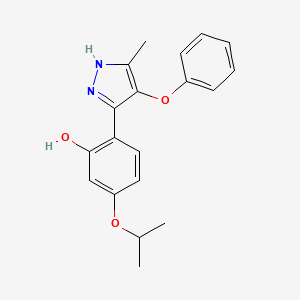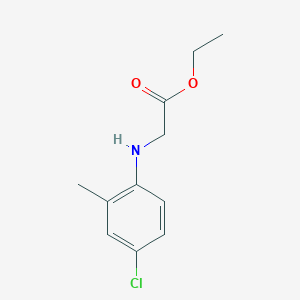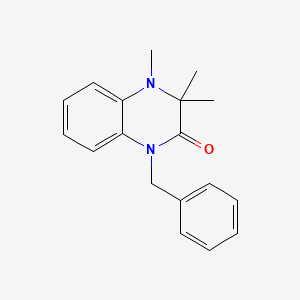
5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
"5-isopropoxy-2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)phenol" is a compound of interest in organic chemistry and medicinal research, known for its unique structural features and potential applications. The compound is part of a broader class of chemicals known for their complex molecular structures and diverse chemical and physical properties.
Synthesis Analysis
The synthesis of compounds similar to "this compound" typically involves multi-step chemical reactions, starting from basic organic precursors. These processes may include the formation of key pyrazole rings and the introduction of various functional groups through reactions such as condensation and substitution (Zheng et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by the presence of pyrazole rings, often substituted with various functional groups. This structure imparts unique electronic and steric properties to the molecule. Advanced techniques like X-ray crystallography and NMR spectroscopy are commonly used for structural determination (Tang et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving this compound are influenced by its functional groups. It may participate in hydrogen bonding, electrophilic and nucleophilic substitutions, and other typical organic reactions. The presence of the pyrazole ring can also influence its reactivity (Bercean et al., 2008).
Physical Properties Analysis
The physical properties of this compound, like melting point, solubility, and crystal structure, are closely related to its molecular structure. These properties are key in determining its suitability for various applications in chemical synthesis and pharmaceutical development (Shibata & Mizuguchi, 2010).
properties
IUPAC Name |
2-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-5-propan-2-yloxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-12(2)23-15-9-10-16(17(22)11-15)18-19(13(3)20-21-18)24-14-7-5-4-6-8-14/h4-12,22H,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCHOSYCPMJNBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OC(C)C)O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5623161.png)
![4-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propylsulfonyl)piperidine](/img/structure/B5623169.png)
![3-[(3-hydroxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5623176.png)
![{(3R*,4R*)-4-[(4-methylpiperazin-1-yl)methyl]-1-[3-(trifluoromethyl)benzoyl]pyrrolidin-3-yl}methanol](/img/structure/B5623178.png)
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-2-(2-oxoazepan-1-yl)acetamide](/img/structure/B5623180.png)
![3-[(dimethylamino)methylene]-5-phenyl-2(3H)-furanone](/img/structure/B5623182.png)
![(1S*,5R*)-6-[(benzyloxy)acetyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5623191.png)

![4-methyl-1-[(1-{4-oxo-4-[2-(1,3-thiazol-2-yl)pyrrolidin-1-yl]butyl}-1H-tetrazol-5-yl)methyl]piperidine](/img/structure/B5623210.png)
![2-(2,3-dihydro-1H-inden-1-yl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]acetamide](/img/structure/B5623215.png)
![2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B5623217.png)
![N-{[5-(methoxymethyl)-2-furyl]methyl}-1-[1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]ethanamine](/img/structure/B5623224.png)

![3-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B5623247.png)